Azd-peg5-pfp

Bioconjugation Amine coupling Hydrolytic stability

AZD-PEG5-PFP (CAS: 1609569-75-6) is a heterobifunctional polyethylene glycol (PEG) linker comprising a terminal azide group for bioorthogonal click chemistry and a pentafluorophenyl (PFP) ester for amine conjugation, separated by a PEG5 spacer. The compound is alternatively cataloged as Azido-PEG5-PFP ester (CAS: 1818294-48-2) with molecular weight 501.4–704.6 g/mol depending on the structural variant.

Molecular Formula C32H37F5N2O10
Molecular Weight 704.6 g/mol
Cat. No. B12086824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzd-peg5-pfp
Molecular FormulaC32H37F5N2O10
Molecular Weight704.6 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C32H37F5N2O10/c33-27-28(34)30(36)32(31(37)29(27)35)49-26(43)9-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-8-23(40)38-22-4-1-21(2-5-22)3-6-24(41)39-10-7-25(39)42/h1-2,4-5H,3,6-20H2,(H,38,40)
InChIKeyATETXIHKXRNJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AZD-PEG5-PFP: Technical Baseline for Bioconjugation and PROTAC Linker Procurement


AZD-PEG5-PFP (CAS: 1609569-75-6) is a heterobifunctional polyethylene glycol (PEG) linker comprising a terminal azide group for bioorthogonal click chemistry and a pentafluorophenyl (PFP) ester for amine conjugation, separated by a PEG5 spacer . The compound is alternatively cataloged as Azido-PEG5-PFP ester (CAS: 1818294-48-2) with molecular weight 501.4–704.6 g/mol depending on the structural variant . The PEG5 chain provides aqueous solubility and flexibility, while the PFP ester offers enhanced hydrolytic stability relative to NHS esters . The compound is widely employed in bioconjugation, targeted protein degradation (PROTAC), and biomolecular labeling workflows .

Why Generic PEG Linker Substitution Fails for AZD-PEG5-PFP-Dependent Workflows


AZD-PEG5-PFP cannot be casually substituted with other heterobifunctional PEG linkers because its differentiation lies in the intersection of three parameters that critically affect conjugation efficiency and downstream biological performance: (i) the PFP ester's quantitative hydrolytic stability advantage over NHS esters under aqueous reaction conditions ; (ii) the PEG5 spacer length, which dictates the distance between conjugated moieties and directly influences ternary complex formation in PROTAC design [1]; and (iii) the azide-PFP orthogonal pairing, which enables stepwise, selective conjugation without cross-reactivity. Linkers with shorter PEG chains (e.g., PEG2, PEG4) reduce spatial separation and may impair protein degradation efficiency, while NHS-based analogs (e.g., Azido-PEG5-NHS) exhibit higher hydrolysis rates, lowering conjugation yields in aqueous buffer systems . Each of these parameters carries quantitative consequences detailed in the evidence below.

Quantitative Evidence Guide: Verified Differentiation of AZD-PEG5-PFP Against Closest Comparators


Hydrolytic Stability: PFP Ester vs. NHS Ester Aqueous Half-Life

AZD-PEG5-PFP contains a pentafluorophenyl (PFP) ester that exhibits significantly reduced hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters under aqueous bioconjugation conditions. The PFP ester is 'less susceptible toward hydrolysis compared to NHS ester' , with class-level evidence indicating that PFP esters maintain >80% reactivity after 4 hours in pH 7.4 buffer, whereas NHS esters decline to <50% within the same period . This stability advantage translates to higher conjugation yields when working in aqueous media where NHS ester hydrolysis competes with amine coupling.

Bioconjugation Amine coupling Hydrolytic stability

PROTAC Linker Length Optimization: PEG5 vs. PEG2 and PEG4 Impact on Degradation Efficiency

In PROTAC development, linker length is a critical determinant of ternary complex formation and degradation efficiency. The PEG5 spacer in AZD-PEG5-PFP provides a longer distance between the azide and PFP ester functionalities compared to PEG2 or PEG4 analogs. While direct head-to-head degradation data for AZD-PEG5-PFP-derived PROTACs is not publicly available, structure-activity relationship studies across PEG linker series demonstrate that longer linkers (>7 atoms) can achieve DC50 values of 3.9 nM with 89% Dmax, whereas shorter linkers (<7 atoms) frequently yield suboptimal degradation [1]. AZD-PEG5-PFP offers a PEG5 spacer (approximately 5 ethylene glycol units, ~15-18 atoms extended length), placing it in the optimal range for many target-E3 ligase pairs [2].

PROTAC Targeted protein degradation Linker length

Aqueous Solubility Enhancement from PEG5 Spacer

The PEG5 spacer in AZD-PEG5-PFP increases aqueous solubility compared to non-PEGylated analogs or shorter PEG linkers. While exact solubility values for AZD-PEG5-PFP are not specified in mg/mL, the compound is described as having increased solubility in aqueous media due to the hydrophilic PEG spacer , and is typically soluble in DMSO at 10 mM concentration [1]. The PEG5 chain length provides enhanced water solubility relative to PEG2 or PEG4 linkers, as longer PEG chains increase the overall hydrophilicity and reduce aggregation in aqueous buffers . This property is critical for maintaining homogeneous reaction conditions during bioconjugation.

Solubility Bioconjugation Aqueous media

Optimal Application Scenarios for AZD-PEG5-PFP Based on Verified Differentiation


PROTAC Development Requiring Defined PEG5 Spacer Length

When designing PROTACs, the linker length between the target ligand and E3 ligase ligand is critical for ternary complex formation. AZD-PEG5-PFP provides a PEG5 spacer (approximately 15-18 atoms extended) that falls within the optimal range for many protein pairs, as evidenced by class-level PROTAC SAR studies showing that linker length directly impacts degradation DC50 and Dmax . The azide enables copper-catalyzed or strain-promoted click chemistry for final assembly, while the PFP ester allows stable amide bond formation with amine-containing ligands .

Aqueous Bioconjugation Where NHS Ester Hydrolysis Reduces Yield

In aqueous bioconjugation workflows, NHS esters suffer from rapid hydrolysis that lowers coupling efficiency. AZD-PEG5-PFP's PFP ester offers enhanced hydrolytic stability, maintaining higher reactivity over extended reaction times in pH 7.4 buffer . This property is particularly valuable when conjugating proteins, antibodies, or peptides where high conjugation efficiency and minimal reagent excess are required .

Stepwise Orthogonal Conjugation for ADC or Biomolecule Labeling

AZD-PEG5-PFP enables sequential, orthogonal conjugation due to the distinct reactivity of the azide (click chemistry) and PFP ester (amine coupling). This allows for controlled attachment of two different payloads: first, amine coupling via the PFP ester to introduce a targeting ligand or fluorophore; second, click chemistry via the azide to attach a drug or secondary label . The PEG5 spacer reduces steric hindrance between the conjugated moieties, improving accessibility and functional activity .

Nanoparticle and Surface Functionalization Requiring Defined PEG Length

For nanoparticle coatings, sensor surfaces, or self-assembled monolayers, the PEG5 spacer provides a defined distance that controls surface density, reduces non-specific binding, and improves colloidal stability. AZD-PEG5-PFP's azide group can be used to anchor to alkyne-modified surfaces, while the PFP ester enables subsequent conjugation of biomolecules or functional groups . The PEG5 length offers a balance between sufficient spacing to prevent aggregation and maintaining close proximity for efficient functionalization .

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